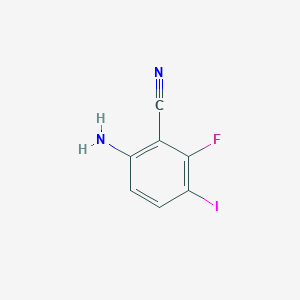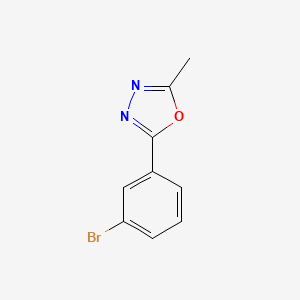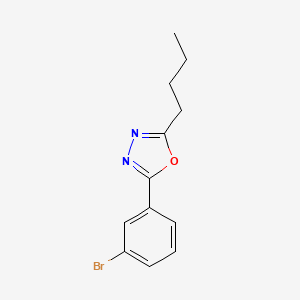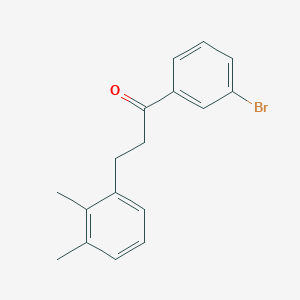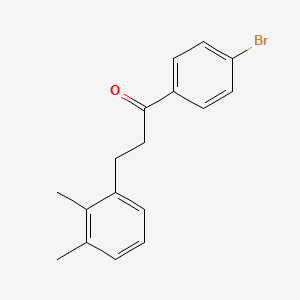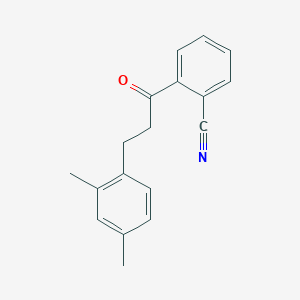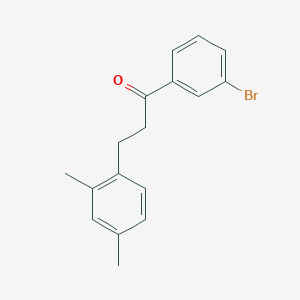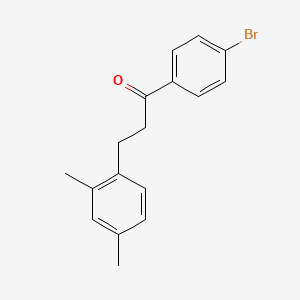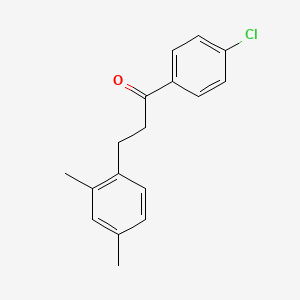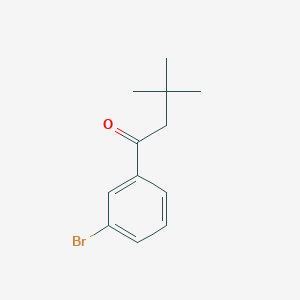
3'-Bromo-3,3-dimethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3'-Bromo-3,3-dimethylbutyrophenone, is a brominated ketone with potential applications in various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related brominated compounds and their chemical behaviors can offer insights into the properties and reactivity of such molecules.
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the regioselective Pd-catalyzed synthesis of 3-methyl-5-bromo-2-pyrone is an efficient one-step protocol that leads to the formation of a key intermediate for the synthesis of keto analogues of natural products . Similarly, the synthesis of pyridine derivatives through carbon-carbon coupling reactions, as described in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine, highlights the importance of brominated intermediates in constructing complex organic molecules . These methods could potentially be adapted for the synthesis of 3'-Bromo-3,3-dimethylbutyrophenone.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using spectroscopic techniques and computational methods. For example, the combined experimental and computational study of brominated pyridine derivatives provides insight into their molecular geometry, electronic properties, and potential biological activity . The use of X-ray diffraction (XRD) and density functional theory (DFT) calculations can reveal the structural details of such molecules, which is crucial for understanding their reactivity and designing further chemical transformations.
Chemical Reactions Analysis
Brominated compounds are versatile in chemical reactions. The study of 3-bromo-2-pyrone demonstrates its utility as a diene in thermal Diels-Alder cycloadditions, which can be followed by reductive debromination to yield halogen-free cycloadducts . This indicates that brominated compounds like 3'-Bromo-3,3-dimethylbutyrophenone could participate in similar cycloaddition reactions. Additionally, the demethylation of bromophos, a dimethyl aryl phosphorothionate, by a glutathione-dependent liver enzyme and by alkaline hydrolysis, shows the susceptibility of brominated compounds to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which can affect their polarity, boiling points, and reactivity. The second-derivative UV spectrophotometric assay used to determine the degradation kinetics of a brominated naphthoquinone compound suggests that brominated compounds can have specific absorption characteristics useful for analytical purposes . The electrocyclic reactions of αα'-dibromophorone leading to the formation of bromohydroxyphorone also demonstrate the reactivity of brominated ketones under certain conditions .
Aplicaciones Científicas De Investigación
-
- Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
3-Bromo-N-(3-Fluorophenyl)benzenesulfonamide
- Application Summary : Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs .
- Methods of Application : The compound is synthesized by the amidation reaction .
- Results or Outcomes : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
-
3-Bromo-Isoxazoline Derivatives
- Application Summary : Selected 3-bromo-isoxazoline derivatives are able to penetrate cancer cells and bind and inhibit the GAPDH enzyme, altering the cancer metabolic profile and decreasing cancer-cell growth .
- Methods of Application : The compounds are introduced into cancer cells .
- Results or Outcomes : The compounds do not affect normal cells, and among the various analyzed compounds, AXP-3019 resulted in the more active inhibitor .
- α-Bromonitrostyrenes
- Application Summary : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
- Methods of Application : The bromo and nitro groups in the structure of α-bromonitrostyrene behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .
- Results or Outcomes : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVYOBEYLCMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642385 |
Source


|
| Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3,3-dimethylbutyrophenone | |
CAS RN |
898764-35-7 |
Source


|
| Record name | 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


